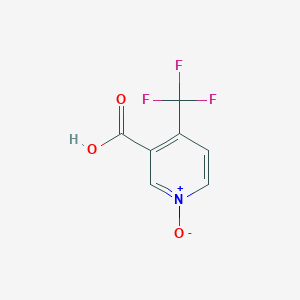
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid: is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol. This compound is known for its unique structural properties, which include a trifluoromethyl group attached to a nicotinic acid moiety, along with an oxide group at the nitrogen atom. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of 4-amino-1,1,1-trifluoro-3-buten-2-one with methyl acrylate in the presence of a catalyst and an oxidant. The reaction is carried out at temperatures ranging from 25°C to 90°C for 30-60 minutes.
Method 2: Another method involves the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. This compound is hydrogenated in the presence of palladium on carbon (Pd/C) and sodium acetate in ethanol.
Industrial Production Methods: The industrial production of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid typically follows the same synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used but can include substituted pyridines and nicotinic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its effects on cellular pathways and molecular targets.
Medicine:
- Explored for its potential therapeutic applications, particularly as an antiviral and anticancer agent.
Industry:
作用機序
The mechanism of action of 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 4-(Trifluoromethyl)nicotinic acid
- Flonicamid Metabolite TFNA
Uniqueness:
- The presence of the oxide group at the nitrogen atom in 1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research applications .
特性
CAS番号 |
178748-01-1 |
|---|---|
分子式 |
C7H4F3NO3 |
分子量 |
207.11 g/mol |
IUPAC名 |
1-oxido-4-(trifluoromethyl)pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-1-2-11(14)3-4(5)6(12)13/h1-3H,(H,12,13) |
InChIキー |
BTCFYOXMNUMDFC-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
正規SMILES |
C1=C[N+](=CC(=C1C(F)(F)F)C(=O)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















